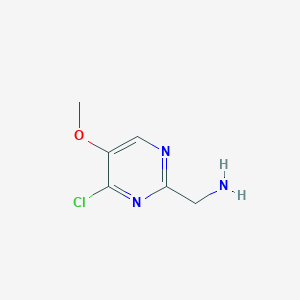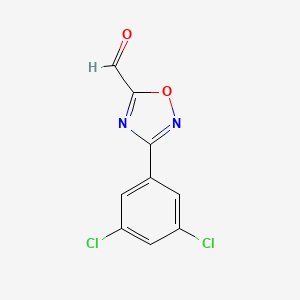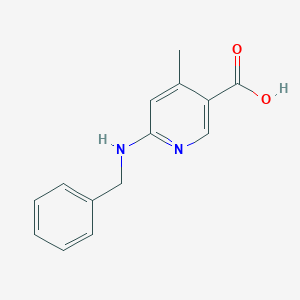
2-Chloro-4-(4-methylisoxazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methylisoxazol-5-yl)phenol is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol typically involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. The reaction is carried out in the presence of potassium hydroxide (KOH) and methanol (MeOH), leading to the formation of the desired isoxazole derivative . The products are characterized using spectroscopic methods and X-ray crystallography to confirm their structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-methylisoxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylphenol: A similar compound with a chlorine and methyl group on the phenol ring.
4-Chloro-2-methylphenol: Another related compound with different substitution patterns on the phenol ring.
Uniqueness
2-Chloro-4-(4-methylisoxazol-5-yl)phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-chloro-4-(4-methyl-1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H8ClNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3 |
Clave InChI |
HPCKAGIGOQUNMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




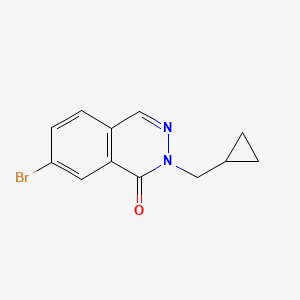
![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)

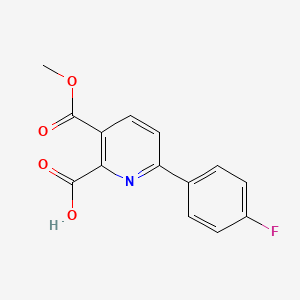
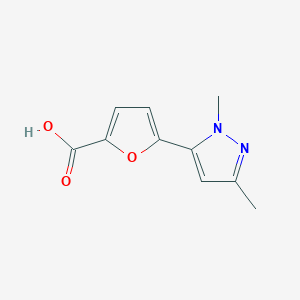
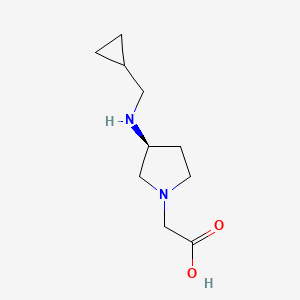
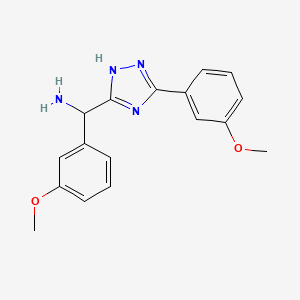
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
